5-Fluoro abica

科学的研究の応用

5-Fluoro ABICA has several scientific research applications, including:

Forensic Chemistry: It is used as a reference standard in forensic laboratories to identify and quantify synthetic cannabinoids in biological samples.

Toxicology Studies: Researchers study its toxicological properties to understand its effects on human health.

Pharmacological Research: The compound is used to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system.

作用機序

5-フルオロ ABICA の作用機序には、脳内のカンナビノイド受容体との相互作用が含まれます。 それは、カンナビノイド受容体1型 (CB1) とカンナビノイド受容体2型 (CB2) に結合し、天然カンナビノイドの効果を模倣します . この結合は、さまざまなシグナル伝達経路の活性化につながり、神経伝達物質の放出やその他の生理学的効果の調節をもたらします .

6. 類似化合物の比較

類似化合物

5-フルオロ AB-PINACA: アミノアルキルインダゾール基を持つ合成カンナビノイド.

5-フルオロ ADBICA: ペンチル基の末端炭素にフッ素原子が付加された ADBICA の誘導体.

独自性

5-フルオロ ABICA は、インドール基の存在により、インダゾール基を持つ他の合成カンナビノイドとは異なります . この構造上の違いは、その結合親和性と薬理学的効果に影響を与える可能性があります。

生化学分析

Biochemical Properties

It is known to be a potent agonist at CB1 receptors and CB2 receptors . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

In vitro studies have shown that N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide can stimulate proliferation, migration, and tube formation in human brain microvascular endothelial cells (HBMECs) in a dose-dependent manner . It also markedly increased the expression of pro-angiogenic factors .

Molecular Mechanism

It is known to be a potent agonist at CB1 receptors and CB2 receptors , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

準備方法

合成経路と反応条件

5-フルオロ ABICA の合成には、5-フルオロペンチルインドールと適切なカルボン酸誘導体の反応が含まれます。 この反応は、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒を使用し、制御された条件下で行われます . 反応条件には、多くの場合、以下が含まれます。

温度: 反応は通常、室温またはわずかに上昇した温度で行われます。

触媒: トリエチルアミンや他の塩基などの触媒を使用して、反応を促進させることができます。

精製: 生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製されます。

工業生産方法

5-フルオロ ABICA の工業生産方法は、実験室での合成と似ていますが、より大規模です。 このプロセスには、以下が含まれます。

バルク反応器: 大規模な反応器を使用して、増加した量の反応物を処理します。

自動化システム: 自動化システムは、反応条件の精密な制御を保証します。

品質管理: 最終製品の純度と一貫性を確保するために、厳格な品質管理が実施されます。

化学反応の分析

反応の種類

5-フルオロ ABICA は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

置換: 特に求核置換反応は、フッ素原子または他の反応性部位で起こる可能性があります。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

溶媒: メタノール、エタノール、アセトニトリルなどの溶媒は、これらの反応で一般的に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元はアミン誘導体をもたらす可能性があります。

4. 科学研究用途

5-フルオロ ABICA は、以下を含むいくつかの科学研究用途があります。

類似化合物との比較

Similar Compounds

5-Fluoro AB-PINACA: A synthetic cannabinoid with an aminoalkylindazole base.

5-Fluoro ADBICA: A derivative of ADBICA featuring a fluorine atom added to the terminal carbon of the pentyl group.

Uniqueness

5-Fluoro ABICA is unique due to its indole group, which differentiates it from other synthetic cannabinoids with indazole groups . This structural difference can influence its binding affinity and pharmacological effects.

特性

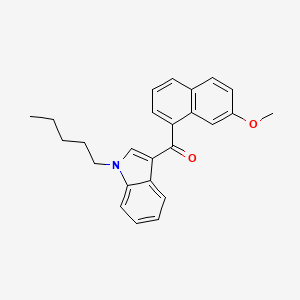

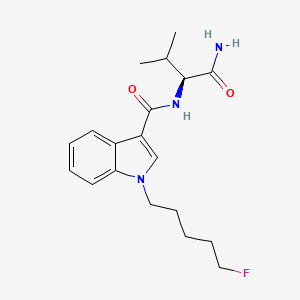

IUPAC Name |

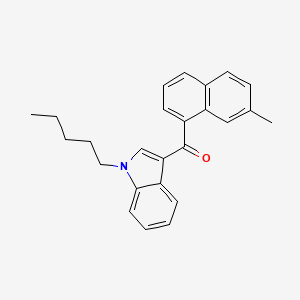

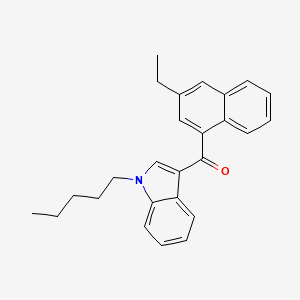

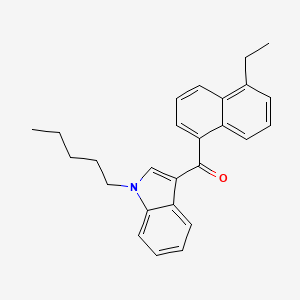

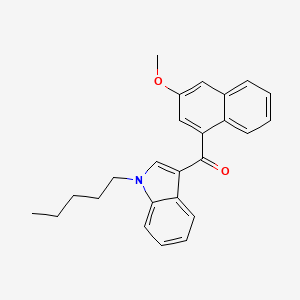

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2/c1-13(2)17(18(21)24)22-19(25)15-12-23(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYZBLMAONPUNX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016915 | |

| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801338-26-0 | |

| Record name | 5-Fluoro ABICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTI87HQ3GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary finding of the research on 5-fluoro ABICA in the context of human brain microvascular endothelial cells?

A1: The research demonstrates that this compound, a synthetic cannabinoid, can upregulate angiogenic markers in human brain microvascular endothelial cells (hBMVECs). [] This means that the compound can stimulate the formation of new blood vessels from pre-existing vessels, a process crucial for various physiological and pathological conditions, including tumor growth. The study specifically found that this compound increased the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, the research showed that this compound promotes tube formation in hBMVECs, further supporting its pro-angiogenic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

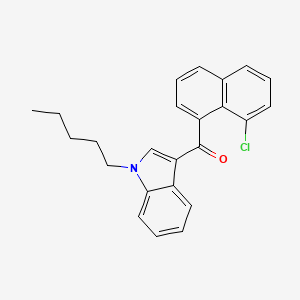

![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)

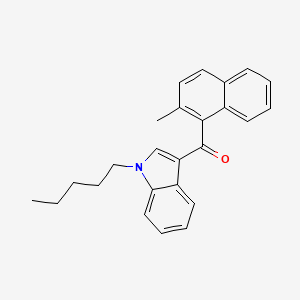

![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)

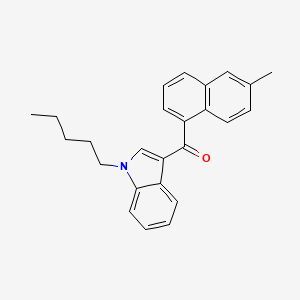

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)